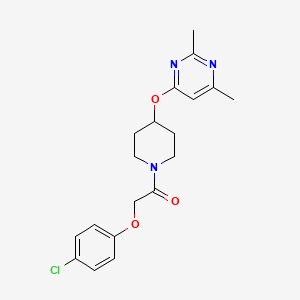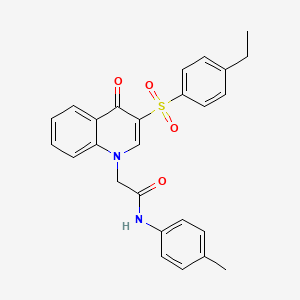![molecular formula C15H22N2O2S B2754425 1-{4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]cyclohexyl}pyrrolidin-2-one CAS No. 2200965-63-3](/img/structure/B2754425.png)
1-{4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]cyclohexyl}pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Chemical Synthesis Techniques
Cycloaddition Reactions : Sutcliffe et al. (2000) explored cycloadditions to pyrrolo[1,2-c]thiazoles, demonstrating the versatility of thiazole derivatives in engaging in cycloaddition reactions with electron-deficient alkenes and alkynes. This study sheds light on the potential of "1-{4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]cyclohexyl}pyrrolidin-2-one" for generating novel compounds through similar cycloaddition approaches (Sutcliffe et al., 2000).
Novel Synthesis Methods : Okumura et al. (1998) presented a convenient synthesis method for central skeletons similar to the subject compound, highlighting a stepwise approach for transforming thiazolyl groups into complex ring systems. This indicates the potential for complex molecule synthesis involving "this compound" (Okumura et al., 1998).
Biological Activity and Applications
Antimicrobial Activity : Nural et al. (2018) synthesized a novel bicyclic thiohydantoin compound fused to pyrrolidine, structurally related to the query compound, and evaluated its antimicrobial activity. The study's findings highlight the potential of thiazole and pyrrolidinone derivatives in antimicrobial applications (Nural et al., 2018).
Cytotoxicity and Anticancer Activity : Abouzied et al. (2022) focused on synthesizing thiadiazole and thiazole derivatives bearing a pyridine moiety, including cytotoxicity evaluation against cancer cell lines. This suggests the potential therapeutic applications of compounds structurally related to "this compound" in oncology (Abouzied et al., 2022).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets to induce their effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been known to affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives, which include 1-{4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]cyclohexyl}pyrrolidin-2-one, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the thiazole derivative and the biomolecules it interacts with .
Cellular Effects
It is known that thiazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-[4-[(4,5-dimethyl-1,3-thiazol-2-yl)oxy]cyclohexyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-10-11(2)20-15(16-10)19-13-7-5-12(6-8-13)17-9-3-4-14(17)18/h12-13H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWCPAQESVPJLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OC2CCC(CC2)N3CCCC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2754343.png)



![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2754348.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-methoxy-2-methylbenzoate](/img/structure/B2754350.png)
![1-[(2S)-2-[(2-Methylpyrazol-3-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2754351.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methoxybenzamide](/img/structure/B2754358.png)
![3-[(3-chlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one](/img/structure/B2754361.png)

![2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2754364.png)
